4-(4-METHOXYPHENYL)-6-PHENYL-2-{[(PYRIDIN-4-YL)METHYL]SULFANYL}PYRIDINE-3-CARBONITRILE
Overview
Description
4-(4-Methoxyphenyl)-6-phenyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of multiple functional groups, including a methoxyphenyl group, a phenyl group, a pyridine ring, and a carbonitrile group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-6-phenyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile typically involves multi-step reactions. One common method involves the initial formation of the pyridine ring through cyclization reactions. The methoxyphenyl and phenyl groups are then introduced through substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reagents, to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methoxyphenyl)-6-phenyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
4-(4-Methoxyphenyl)-6-phenyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-6-phenyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)pyridine-2,6-diamine: Similar in structure but lacks the phenyl and carbonitrile groups.
4-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)pyridine: Contains an oxadiazole ring instead of the sulfanyl group.
Uniqueness
The uniqueness of 4-(4-methoxyphenyl)-6-phenyl-2-{[(pyridin-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific studies and potential therapeutic applications .
Properties
IUPAC Name |
4-(4-methoxyphenyl)-6-phenyl-2-(pyridin-4-ylmethylsulfanyl)pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3OS/c1-29-21-9-7-19(8-10-21)22-15-24(20-5-3-2-4-6-20)28-25(23(22)16-26)30-17-18-11-13-27-14-12-18/h2-15H,17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXIJPUMRUNJRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC3=CC=NC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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